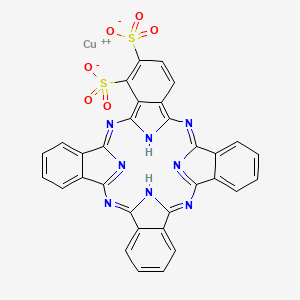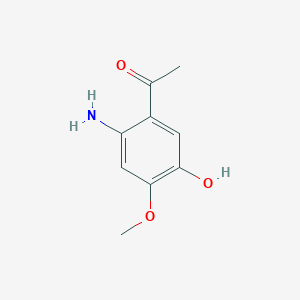
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dithiolane ring, which is a five-membered ring containing two sulfur atoms, and a guanidinoethyl group, which is known for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the dithiolane ring, which can be synthesized from lipoic acid derivatives. The guanidinoethyl group is then introduced through a series of reactions involving amination and subsequent coupling with the dithiolane ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds back into thiols.
Substitution: The guanidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to the presence of the guanidino group.
Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The dithiolane ring can participate in redox reactions, influencing cellular oxidative stress levels. The guanidino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can trigger signaling pathways that regulate cellular functions such as metabolism, growth, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lipoic Acid: A compound with a similar dithiolane ring structure, known for its antioxidant properties.
Arginine Derivatives: Compounds containing guanidino groups, which are important in various biological processes.
Uniqueness
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride is unique due to the combination of the dithiolane ring and the guanidinoethyl group. This dual functionality allows it to participate in both redox reactions and biological interactions, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H23ClN4OS2 |
|---|---|
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
N-[2-(diaminomethylideneamino)ethyl]-5-(dithiolan-3-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C11H22N4OS2.ClH/c12-11(13)15-7-6-14-10(16)4-2-1-3-9-5-8-17-18-9;/h9H,1-8H2,(H,14,16)(H4,12,13,15);1H |
InChI-Schlüssel |
GQYQMXMAICNGEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSC1CCCCC(=O)NCCN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



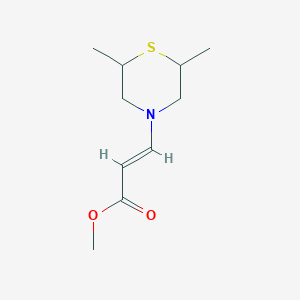
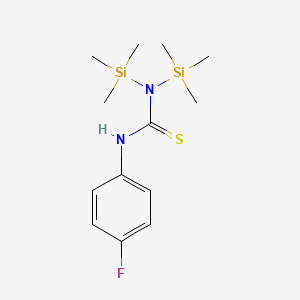
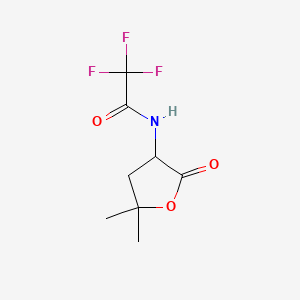

![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)
![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)


